Product packaging for Benzene, 1,3-bis(bromomethyl)-2-nitro-(Cat. No.:CAS No. 55324-01-1)

Benzene, 1,3-bis(bromomethyl)-2-nitro-

Cat. No.: B14626141
CAS No.: 55324-01-1
M. Wt: 308.95 g/mol
InChI Key: XKKGDHHIEJLSHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzene, 1,3-bis(bromomethyl)-2-nitro- is a useful research compound. Its molecular formula is C8H7Br2NO2 and its molecular weight is 308.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzene, 1,3-bis(bromomethyl)-2-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1,3-bis(bromomethyl)-2-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7Br2NO2 B14626141 Benzene, 1,3-bis(bromomethyl)-2-nitro- CAS No. 55324-01-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55324-01-1

Molecular Formula

C8H7Br2NO2

Molecular Weight

308.95 g/mol

IUPAC Name

1,3-bis(bromomethyl)-2-nitrobenzene

InChI

InChI=1S/C8H7Br2NO2/c9-4-6-2-1-3-7(5-10)8(6)11(12)13/h1-3H,4-5H2

InChI Key

XKKGDHHIEJLSHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)CBr)[N+](=O)[O-])CBr

Origin of Product

United States

Significance in Contemporary Synthetic Methodologies

The primary significance of Benzene (B151609), 1,3-bis(bromomethyl)-2-nitro- in modern organic synthesis lies in its role as a bifunctional electrophile. nih.gov The two bromomethyl groups are highly reactive sites, susceptible to nucleophilic substitution, which allows for the construction of larger molecules through the formation of two new chemical bonds.

This dual reactivity is particularly exploited in the synthesis of macrocycles. nih.gov Macrocyclic compounds, which are large ring structures, are of significant interest in supramolecular and medicinal chemistry. chemrxiv.org Benzene, 1,3-bis(bromomethyl)-2-nitro-, much like its analogue 1,3-bis(bromomethyl)benzene (B165771), can react with difunctional nucleophiles in SN2 reactions to form these complex cyclic structures. nih.govresearchgate.net The defined meta orientation of the reactive groups on the benzene ring pre-organizes the molecule for the formation of specific ring sizes and conformations.

The presence of the nitro group further enhances the compound's synthetic utility. As a strong electron-withdrawing group, it modifies the electron density of the aromatic ring, influencing the reactivity of the scaffold. nih.govmdpi.commdpi-res.com This electronic effect is a key consideration in planning multi-step synthetic sequences.

Table 1: Physicochemical and Crystallographic Properties of Benzene, 1,3-bis(bromomethyl)-2-nitro-

Property Value
Chemical Formula C₈H₇Br₂NO₂
Molecular Weight 308.97 g/mol
Crystal System Monoclinic
Space Group P2₁/n
Unit Cell Dimensions a = 7.7837 Å, b = 7.7573 Å, c = 15.938 Å, β = 90.933°

Data sourced from crystallographic studies. nih.gov

Strategic Importance in Chemical Research and Development

Direct Halogenation Strategies

Direct halogenation, particularly targeting the methyl groups of 2-nitro-m-xylene, represents the most straightforward and widely employed method for the synthesis of Benzene, 1,3-bis(bromomethyl)-2-nitro-. This approach encompasses various techniques, including radical and electrochemical bromination.

Side-Chain Bromination Techniques

The selective bromination of the benzylic positions of 2-nitro-m-xylene is crucial for the successful synthesis of the target compound. This transformation is typically achieved through free radical bromination, a reaction favored for its specificity to C-H bonds adjacent to an aromatic ring.

The free-radical bromination of 2-nitro-m-xylene to yield Benzene, 1,3-bis(bromomethyl)-2-nitro- is a multi-step process initiated by the formation of a bromine radical. This is commonly achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions.

The reaction mechanism proceeds through the following key steps:

Initiation: The radical initiator decomposes upon heating or irradiation to form initial radicals. These radicals then abstract a bromine atom from NBS to generate a bromine radical (Br•).

Propagation:

A bromine radical abstracts a hydrogen atom from one of the methyl groups of 2-nitro-m-xylene, forming a benzylic radical and hydrogen bromide (HBr). The stability of this benzylic radical is enhanced by resonance with the benzene ring.

The newly formed benzylic radical then reacts with a molecule of NBS to yield the monobrominated product and a succinimidyl radical. The succinimidyl radical can then propagate the chain by reacting with HBr to regenerate a bromine radical. Alternatively, the benzylic radical can react with molecular bromine (Br₂), which is present in low concentrations.

Termination: The reaction is terminated by the combination of any two radical species present in the reaction mixture.

A common reagent for this transformation is N-bromosuccinimide, which serves as a source of bromine radicals. The use of NBS is advantageous as it maintains a low concentration of molecular bromine in the reaction mixture, thus minimizing competing electrophilic aromatic substitution on the benzene ring.

Reaction Step Description
Initiation Generation of bromine radicals from NBS using a radical initiator (e.g., AIBN).
Propagation (Step 1) Abstraction of a benzylic hydrogen from 2-nitro-m-xylene by a bromine radical.
Propagation (Step 2) Reaction of the benzylic radical with NBS to form the brominated product and a succinimidyl radical.
Termination Combination of any two radical species to terminate the chain reaction.

Electrochemical methods offer an alternative, often milder and more environmentally friendly, approach to side-chain bromination. These protocols typically involve the in situ generation of the brominating agent, thus avoiding the handling of hazardous reagents like molecular bromine.

In a typical electrochemical setup for the synthesis of Benzene, 1,3-bis(bromomethyl)-2-nitro-, a two-phase system is often employed. The organic phase consists of the substrate, 2-nitro-m-xylene, dissolved in a suitable organic solvent. The aqueous phase contains a bromide salt, such as sodium bromide, which serves as the source of bromine.

The process involves the anodic oxidation of bromide ions (Br⁻) to generate bromine (Br₂) or other reactive bromine species at the electrode surface. These species then react with the substrate in the organic phase. The regioselectivity for side-chain bromination over nuclear bromination can often be controlled by adjusting the reaction parameters.

Key parameters influencing the outcome of electrochemical bromination include:

Electrode Material: Platinum and graphite (B72142) are commonly used as anode materials.

Current Density: The applied current density affects the rate of generation of the brominating species.

Solvent System: The choice of organic solvent can influence the solubility of the substrate and the efficiency of the reaction.

Supporting Electrolyte: The concentration and nature of the bromide salt in the aqueous phase are crucial.

Research on the electrochemical bromination of related alkyl aromatic compounds has demonstrated high yields and selectivities for benzylic bromination. cecri.res.inresearchgate.net For the synthesis of the target compound, a stepwise process would occur, with the monobrominated intermediate being formed first, followed by a second bromination to yield the desired bis(bromomethyl) product.

Parameter Influence on Electrochemical Bromination
Anode Material Affects the efficiency and selectivity of bromide ion oxidation.
Current Density Controls the rate of the reaction.
Solvent Influences substrate solubility and mass transport.
Supporting Electrolyte Provides the source of bromide ions for the reaction.

Regioselective Bromination Approaches

Achieving high regioselectivity is paramount in the synthesis of Benzene, 1,3-bis(bromomethyl)-2-nitro- to avoid the formation of unwanted isomers. The inherent nature of free-radical reactions at benzylic positions provides a high degree of selectivity for the side-chain over the aromatic ring.

The directing effects of the substituents on the benzene ring play a crucial role. The methyl groups are activating and ortho-, para-directing for electrophilic aromatic substitution, while the nitro group is deactivating and meta-directing. In the context of side-chain bromination, the primary focus is on the reactivity of the benzylic C-H bonds. The two methyl groups in 2-nitro-m-xylene are positioned meta to each other, and the nitro group is ortho to one and meta to the other. This arrangement makes the two methyl groups electronically similar with respect to their benzylic C-H bond strengths, leading to the formation of the desired 1,3-bis(bromomethyl) product.

To ensure exclusive side-chain bromination, reaction conditions are optimized to favor the radical pathway. This includes the use of non-polar solvents, radical initiators, and light, while avoiding Lewis acid catalysts that would promote electrophilic aromatic substitution.

Precursor Derivatization and Functional Group Interconversion

While direct bromination of 2-nitro-m-xylene is the most common route, the synthesis of Benzene, 1,3-bis(bromomethyl)-2-nitro- can also be envisioned through the transformation of other related aromatic compounds.

Transformations from Related Aromatic Compounds

In principle, the target molecule could be synthesized from precursors that already contain some of the required functional groups. For instance, a suitable precursor could be a derivative of 2-nitro-m-xylene where the methyl groups are replaced by other functionalities that can be converted to bromomethyl groups.

One plausible, though less direct, synthetic route could involve the following transformations:

Starting Material: 2-Nitro-m-xylene-α,α'-diol.

Transformation: The diol can be converted to the corresponding dibromide through reaction with a suitable brominating agent, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

Another hypothetical pathway could start from 2-nitro-isophthalic acid. The carboxylic acid groups could be reduced to hydroxymethyl groups, followed by bromination as described above. However, these multi-step sequences are generally less efficient than the direct side-chain bromination of 2-nitro-m-xylene.

Multistep Synthetic Pathways

The predominant synthetic route to Benzene, 1,3-bis(bromomethyl)-2-nitro- is a two-step process:

Nitration of m-Xylene (B151644): The first step involves the electrophilic aromatic substitution of m-xylene to introduce a nitro group, yielding 2-nitro-m-xylene. This reaction is typically performed using a mixed acid solution (sulfuric acid and nitric acid). A significant challenge in this step is controlling the regioselectivity, as the nitration of m-xylene can produce a mixture of 2-nitro-m-xylene and 4-nitro-m-xylene. sciencemadness.org Research indicates that varying reaction conditions, such as the specific composition of the mixed acid and the reaction temperature, can influence the isomer ratio. sciencemadness.orgresearchgate.net For instance, a process utilizing a mixed acid composition of 59% sulfuric acid, 25% nitric acid, and 16% water at a temperature range of 35-50°C has been reported to favor the formation of the desired 2-nitro-m-xylene isomer. sciencemadness.org

Benzylic Bromination of 2-Nitro-m-xylene: The second and final step is the double benzylic bromination of 2-nitro-m-xylene. This transformation is a free-radical substitution reaction, often referred to as a Wohl-Ziegler reaction, where the hydrogen atoms of both methyl groups are replaced by bromine atoms. wikipedia.orgthermofisher.com This step requires a bromine source, such as N-bromosuccinimide (NBS), and a radical initiator. researchgate.net The presence of the deactivating nitro group on the aromatic ring makes the benzylic C-H bonds the primary target for radical abstraction, leading to the desired product. google.com

Optimization of Reaction Conditions and Yields

Significant research has been directed towards optimizing the benzylic bromination step to improve yields, enhance selectivity, and utilize more environmentally benign reagents and conditions. Key areas of advancement include the choice of solvent, the use of catalytic systems, and the control of physical parameters like temperature.

The choice of solvent is critical in Wohl-Ziegler brominations, historically dominated by the use of carbon tetrachloride (CCl₄). wikipedia.orgorganic-chemistry.org However, due to its toxicity and environmental impact, considerable effort has been made to identify safer and more effective alternatives. researchgate.netresearchgate.net Acetonitrile (B52724) has emerged as a particularly effective solvent, in some cases increasing the reaction rate and allowing for milder conditions (room temperature instead of reflux) compared to CCl₄. organic-chemistry.orgmdma.chorganic-chemistry.org Research has shown that using acetonitrile can improve both the yield and reproducibility of benzylic brominations while avoiding hazardous chlorinated solvents. researchgate.netresearchgate.net Other non-chlorinated solvents such as trifluorotoluene have also been proposed as viable replacements for CCl₄. wikipedia.orgmasterorganicchemistry.com

SolventKey Findings/AdvantagesReference
Carbon Tetrachloride (CCl₄)Traditional solvent, good yields but highly toxic and environmentally hazardous. wikipedia.orgorganic-chemistry.org
Acetonitrile (CH₃CN)Avoids chlorinated solvents, can increase reaction rate, allows for milder conditions, and improves yield and reproducibility. researchgate.netmdma.chorganic-chemistry.orgacs.org
Trifluorotoluene (PhCF₃)Proposed as a suitable, less toxic alternative to CCl₄. wikipedia.orgmasterorganicchemistry.com
1,2-DichlorobenzeneReported to be superior to the classic procedure in CCl₄ in both reaction time and isolated yield for specific substrates. researchgate.net

The efficiency and selectivity of benzylic bromination can be significantly enhanced through the use of appropriate catalysts and promoters. These systems primarily aim to facilitate the formation of bromine radicals or to activate the brominating agent.

Radical Initiators: The reaction is fundamentally a radical chain process and requires initiation. This is typically achieved using radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), often in conjunction with heat or UV/visible light to trigger the homolytic cleavage of the bromine source. researchgate.netorganic-chemistry.orgmasterorganicchemistry.com Photo-initiated reactions, in particular, have been shown to be highly effective, sometimes leading to improved yields and selectivity compared to thermally initiated methods. gla.ac.ukgla.ac.uk

Lewis Acid Catalysis: A significant advancement involves the use of Lewis acid catalysts to promote benzylic bromination while suppressing undesired side reactions, such as electrophilic aromatic ring bromination. nih.govresearchgate.netmanac-inc.co.jp Zirconium(IV) chloride (ZrCl₄) has been identified as a highly effective catalyst, especially when paired with 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the brominating agent. nih.govresearchgate.netscientificupdate.com This system operates under mild conditions and proceeds via a radical generation pathway, selectively functionalizing the benzylic position. nih.govmanac-inc.co.jp Other Lewis acids, including iron(II) bromide, have also been shown to catalyze benzylic C-H bromination with high chemo- and site-selectivity. sdu.edu.cn In contrast, Brønsted acids tend to promote bromination on the aromatic ring. nih.govmanac-inc.co.jp

SystemComponentsKey AdvantagesReference
Radical InitiationAIBN or Benzoyl Peroxide (BPO) with heat/lightStandard method for initiating the radical chain reaction. organic-chemistry.orgmasterorganicchemistry.com
Lewis Acid CatalysisZirconium(IV) chloride (ZrCl₄) with DBDMHHigh catalytic activity, mild reaction conditions, prevents aromatic ring bromination. nih.govresearchgate.netscientificupdate.com
Lewis Acid CatalysisIron(II) bromide (FeBr₂) with NBSHigh site-selectivity for benzylic position, mild conditions, good functional group tolerance. sdu.edu.cn

Temperature: Temperature is a crucial parameter that affects both the rate and selectivity of the bromination reaction. gla.ac.uk The reaction rate generally increases with temperature, as dictated by chemical kinetics. However, higher temperatures can sometimes reduce selectivity, leading to a mixture of mono- and di-brominated products or promoting side reactions. gla.ac.ukscientificupdate.com Kinetic studies on related systems have shown a clear temperature dependence on the reaction's rate coefficients. acs.org In some cases, particularly for electrophilic aromatic brominations, lower temperatures have been found to increase the selectivity for a specific isomer. gla.ac.uk For radical benzylic brominations, the temperature must be sufficient to activate the radical initiator, though excessive heat can lead to over-reaction. wikipedia.org The optimal temperature is therefore a balance between achieving a practical reaction rate and maintaining high selectivity for the desired bis-brominated product.

Pressure: For free-radical reactions in the solution phase, such as the benzylic bromination step, pressure is generally not considered a significant influencing factor under typical laboratory conditions. Kinetic studies on the gas-phase reactions of bromine atoms with xylenes (B1142099) have found that rate coefficients are independent of pressure over a range of approximately 27 kPa to 100 kPa. This suggests that minor variations in atmospheric pressure would have a negligible effect on the reaction kinetics.

Advanced Structural Elucidation and Spectroscopic Characterization of Benzene, 1,3 Bis Bromomethyl 2 Nitro

X-ray Crystallographic Analysis

Single-crystal X-ray diffraction analysis provides definitive insights into the three-dimensional structure of Benzene (B151609), 1,3-bis(bromomethyl)-2-nitro- in the solid state.

Crystal Systems and Space Group Determination

The compound crystallizes in the monoclinic system. nih.gov The specific space group was determined to be P 2₁/n. nih.gov This determination sets the framework for understanding the symmetry and arrangement of the molecules within the crystal lattice. The unit cell parameters have been precisely measured at a temperature of 185 K. nih.gov

Crystal ParameterValue nih.gov
Crystal SystemMonoclinic
Space GroupP 2₁/n
a7.7837 (13) Å
b7.7573 (13) Å
c15.938 (3) Å
β90.933 (3)°
Volume (V)962.2 (3) ų
Z4

Molecular Geometry and Conformations in the Solid State

The molecular structure reveals significant steric influence from the substituents on the benzene ring. The nitro (NO₂) group is substantially twisted out of the plane of the arene ring, exhibiting a dihedral angle of 65.07 (19)°. nih.gov This orientation minimizes steric hindrance with the adjacent bromomethyl group.

The two bromomethyl substituents adopt a trans conformation relative to each other across the benzene ring. nih.gov They exhibit nearly identical dihedral angles with respect to the plane of the arene ring, measured at 80.34 (0.27)° and 80.99 (0.28)°. nih.gov This conformation results in the molecule closely approximating C₂ point group symmetry in its crystalline form. nih.gov

Dihedral AngleValue nih.gov
Arene Ring – NO₂ Group65.07 (19)°
Arene Ring – Bromomethyl Group 180.34 (0.27)°
Arene Ring – Bromomethyl Group 280.99 (0.28)°

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice, or crystal packing, is influenced by various non-covalent interactions. While the primary crystallographic study for Benzene, 1,3-bis(bromomethyl)-2-nitro- does not provide a detailed analysis of specific intermolecular contacts, the packing of similar bromomethyl-substituted benzene derivatives is often governed by C—H···Br and Br···Br interactions. researchgate.net In nitrated organic compounds, weak C—H⋯O hydrogen bonds involving the oxygen atoms of the nitro group can also play a significant role in stabilizing the crystal structure. researchgate.net The unit cell packing diagram for the title compound shows a layered arrangement of molecules when viewed down the b-axis, though the specific forces dictating this arrangement are not explicitly detailed. nih.gov

Refinement Methodologies and Data Collection Protocols

The crystallographic data were collected using a Bruker SMART 1K diffractometer with Mo Kα radiation. nih.gov An empirical absorption correction was applied to the collected data using the SADABS (multi-scan) program. nih.gov The structure was solved using the SHELXS97 program and refined against F² using SHELXL97. nih.gov All hydrogen atoms (aromatic and methylene) were positioned geometrically and refined using a riding model. nih.gov The final refinement statistics indicate a high-quality structural solution. nih.gov

Data Collection & Refinement ParameterValue / Method nih.gov
DiffractometerBruker SMART 1K
RadiationMo Kα (λ = 0.71073 Å)
Absorption CorrectionMulti-scan (SADABS)
Structure SolutionSHELXS97
Structure RefinementSHELXL97
Final R[F² > 2σ(F²)]0.037
wR(F²)0.083
Goodness-of-fit (S)1.06
Total Reflections8228
Independent Reflections2259
Parameters118

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) for Structural Confirmation and Dynamic Behavior

While a specific, published ¹H NMR spectrum for Benzene, 1,3-bis(bromomethyl)-2-nitro- was not located in the reviewed literature, the expected spectral features can be predicted based on its structure and data from analogous compounds. The spectrum in an appropriate solvent (like CDCl₃) would be expected to show two main regions of interest: the benzylic protons and the aromatic protons.

Benzylic Protons (-CH₂Br): The four protons of the two bromomethyl groups are chemically equivalent due to the molecule's approximate C₂ symmetry. They would be expected to appear as a single, sharp singlet. Based on data for 1,3-bis(bromomethyl)benzene (B165771) (δ 4.48 ppm) and other brominated nitroaromatics, this signal would likely appear in the range of δ 4.7–4.9 ppm. rsc.orgbeilstein-journals.org

Aromatic Protons: The benzene ring has three protons. Due to the asymmetric substitution pattern, they are all chemically non-equivalent and would give rise to a complex multiplet system. The electron-withdrawing nitro group strongly deshields protons at the ortho and para positions. stackexchange.com Therefore, the aromatic signals for this compound are expected to appear significantly downfield, likely in the δ 7.5–8.2 ppm range. The splitting pattern would consist of coupled multiplets reflecting the ortho and meta relationships between the three adjacent protons.

There were no studies found concerning the dynamic behavior of this molecule, such as hindered rotation of the nitro or bromomethyl groups, using variable-temperature NMR techniques.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is fundamental for mapping the carbon skeleton of Benzene, 1,3-bis(bromomethyl)-2-nitro-. The molecule possesses Cₛ symmetry, resulting in eight distinct carbon signals. The chemical shifts are influenced by the electronic effects of the three substituents: the strongly electron-withdrawing nitro group and the two electronegative bromomethyl groups.

The nitro group significantly deshields the ipso-carbon (C-2) to which it is attached, shifting its resonance to the furthest downfield position among the aromatic carbons. For comparison, the ipso-carbon in nitrobenzene (B124822) appears at approximately 148.3 ppm. stackexchange.com The carbons bearing the bromomethyl groups (C-1 and C-3) are also expected to be deshielded, appearing in the 138-140 ppm range, similar to the substituted carbons in 1,3-bis(bromomethyl)benzene. rsc.org The remaining aromatic carbons (C-4, C-5, C-6) will appear at higher fields, with their precise shifts influenced by the combined inductive and resonance effects of the substituents. The ortho and para positions relative to the nitro group typically experience deshielding. stackexchange.com The two bromomethyl carbons (-CH₂Br) are anticipated to produce a signal in the aliphatic region, typically around 30-33 ppm, consistent with data from related benzyl (B1604629) bromide compounds. rsc.org

Predicted ¹³C NMR Chemical Shifts for Benzene, 1,3-bis(bromomethyl)-2-nitro- Note: These are estimated values based on substituent effects and data from analogous compounds. Actual experimental values may vary.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C-2 (C-NO₂)~148-150Strongly deshielded by the directly attached electron-withdrawing nitro group.
C-1, C-3 (C-CH₂Br)~138-140Deshielded by the inductive effect of the bromomethyl group and adjacency to the nitro-substituted carbon.
C-6~133-135Aromatic CH, deshielded by its ortho position relative to a bromomethyl group and meta to the nitro group.
C-4~130-132Aromatic CH, deshielded by its para position relative to a bromomethyl group and ortho to another.
C-5~128-130Aromatic CH, influenced by its meta position to both bromomethyl groups and para to the nitro group.
-CH₂Br (x2)~30-33Aliphatic carbon attached to an electronegative bromine atom and an aromatic ring.

Advanced NMR Techniques (e.g., 2D NMR, NOESY)

To unambiguously assign these resonances and elucidate the molecule's three-dimensional structure, advanced two-dimensional (2D) NMR experiments are indispensable. wikipedia.org

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton with its directly attached carbon atom. It would definitively link the signals of the aromatic protons to their respective carbons (C-4, C-5, C-6) and the methylene (B1212753) protons to the bromomethyl carbons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides crucial information about connectivity across two or three bonds. Key expected correlations would include those from the methylene protons of the bromomethyl groups to the quaternary carbons C-1, C-2, and C-3, as well as to the adjacent aromatic C-6 or C-4 carbons. These correlations are vital for confirming the substitution pattern on the aromatic ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY detects through-space interactions between protons that are in close proximity (< 5 Å), providing valuable conformational and stereochemical information. nanalysis.comlibretexts.org Crystal structure data reveals that the nitro group is twisted significantly out of the plane of the benzene ring, and the two bromomethyl groups adopt a trans conformation relative to each other. nih.gov A NOESY spectrum could confirm these structural features in solution by showing correlations between the protons of one bromomethyl group and the aromatic proton at C-6, and similarly between the other bromomethyl protons and the aromatic proton at C-4. The absence of a strong NOE between the two methylene groups would support the trans arrangement. columbia.edu

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry (MS) provides information on the molecular weight and elemental composition of the compound, along with structural details derived from its fragmentation patterns. For Benzene, 1,3-bis(bromomethyl)-2-nitro-, the molecular formula is C₈H₇Br₂NO₂. nih.gov

The electron ionization (EI) mass spectrum is expected to exhibit a distinct molecular ion (M⁺˙) peak cluster. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), this cluster will appear as three peaks at m/z 307, 309, and 311 (corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺) with a characteristic intensity ratio of approximately 1:2:1. creative-proteomics.comchemrxiv.org

The fragmentation of this molecule would likely proceed through several established pathways for nitroaromatic and benzylic bromide compounds: masterorganicchemistry.com

Loss of a Bromine Atom: A primary fragmentation pathway is the cleavage of a C-Br bond to lose a bromine radical (•Br), resulting in a relatively stable benzylic carbocation. This would produce a prominent ion cluster around m/z 228/230 (for the remaining Br isotope). raco.catmiamioh.edu

Loss of Nitro Group Fragments: Characteristic fragmentations of nitroaromatics include the loss of a nitro radical (•NO₂, 46 Da) or nitric oxide (•NO, 30 Da). nih.govresearchgate.net This would lead to ions at m/z 261/263/265 and m/z 277/279/281, respectively.

Benzylic Cleavage: Loss of a bromomethyl radical (•CH₂Br) is another plausible fragmentation, yielding an ion at m/z 214/216.

Predicted Major Fragments in the Mass Spectrum of Benzene, 1,3-bis(bromomethyl)-2-nitro-

m/z (Isotopologue)Proposed Fragment IonNeutral Loss
307/309/311[C₈H₇Br₂NO₂]⁺˙Molecular Ion (M⁺˙)
228/230[C₈H₇BrNO₂]⁺•Br
277/279/281[C₈H₇Br₂O]⁺˙•NO
261/263/265[C₈H₇Br₂]⁺˙•NO₂
149[C₈H₇NO₂]⁺•Br, •Br
91[C₇H₇]⁺Tropylium ion (rearrangement)

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. The spectra of Benzene, 1,3-bis(bromomethyl)-2-nitro- are expected to be rich with distinct bands corresponding to the nitro, aromatic, and bromomethyl moieties.

Nitro (NO₂) Group Vibrations: The most characteristic signals will be from the nitro group. A strong, sharp band corresponding to the asymmetric stretching vibration (νas) is expected in the 1520-1560 cm⁻¹ region. researchgate.net The symmetric stretch (νs) will appear as another strong band between 1330-1370 cm⁻¹. researchgate.net A scissoring (bending) vibration is also anticipated around 850 cm⁻¹.

Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring will produce a series of medium to sharp bands in the 1450-1610 cm⁻¹ region. Aromatic C-H stretching will be observed as weaker bands above 3000 cm⁻¹. The C-H out-of-plane bending modes, which are sensitive to the substitution pattern, are expected in the 700-900 cm⁻¹ range.

Bromomethyl (-CH₂Br) Group Vibrations: The aliphatic C-H stretching of the methylene groups will appear as bands in the 2920-2980 cm⁻¹ region. The CH₂ scissoring vibration typically occurs around 1430-1470 cm⁻¹. The C-Br stretching vibration is expected at lower frequencies, generally in the 600-700 cm⁻¹ range.

Expected Vibrational Frequencies for Benzene, 1,3-bis(bromomethyl)-2-nitro-

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
Aromatic C-H Stretch3030 - 3100Aromatic Ring
Aliphatic C-H Stretch2920 - 2980-CH₂Br
NO₂ Asymmetric Stretch1520 - 1560Nitro Group
Aromatic C=C Stretch1450 - 1610Aromatic Ring
NO₂ Symmetric Stretch1330 - 1370Nitro Group
NO₂ Bending (Scissoring)~850Nitro Group
Aromatic C-H Out-of-Plane Bend700 - 900Aromatic Ring
C-Br Stretch600 - 700-CH₂Br

Computational Approaches to Spectroscopic Prediction

In the absence of extensive experimental data, or to corroborate it, computational chemistry offers a powerful predictive tool. Density Functional Theory (DFT) is widely employed for the accurate prediction of spectroscopic properties for organic molecules. mdpi.com

NMR Prediction: By optimizing the molecular geometry and then performing calculations using the Gauge-Independent Atomic Orbital (GIAO) method, it is possible to calculate the nuclear magnetic shielding tensors. nih.govresearchgate.net These values can be converted into chemical shifts (both ¹H and ¹³C) that often show excellent correlation with experimental results, aiding in the definitive assignment of complex spectra. nrel.gov

Vibrational Spectra (IR/Raman) Prediction: DFT calculations can also be used to compute the vibrational frequencies and intensities of a molecule. researchgate.netirjet.net The resulting theoretical spectrum provides a detailed vibrational assignment for each normal mode. While calculated frequencies are often systematically overestimated, they can be corrected using empirical scaling factors, leading to a predicted spectrum that closely matches the experimental IR and Raman data. irjet.net These computational models are invaluable for distinguishing between closely spaced bands and for understanding the nature of complex vibrations. aip.org

Mechanistic Investigations into the Reactivity of Benzene, 1,3 Bis Bromomethyl 2 Nitro

Nucleophilic Substitution Reactions (SN2)

Derivatives of 1,3-bis(bromomethyl)benzene (B165771) are frequently utilized as building blocks in the synthesis of macrocyclic compounds through SN2 reactions. nih.gov The benzylic nature of the carbon-bromine bonds in Benzene (B151609), 1,3-bis(bromomethyl)-2-nitro- makes them particularly susceptible to nucleophilic attack.

The bromomethyl groups (-CH₂Br) are the primary sites for nucleophilic substitution reactions. The carbon atom bonded to the bromine is a benzylic carbon, which significantly influences its reactivity. Benzylic halides are known to be highly reactive in SN2 reactions due to the ability of the adjacent benzene ring to stabilize the transition state through π-orbital overlap. youtube.comkhanacademy.org This stabilization lowers the activation energy for the substitution process, making the displacement of the bromide leaving group by a nucleophile a favorable process. Consequently, both bromomethyl groups can undergo substitution, allowing the molecule to act as a bifunctional electrophile.

The nitro group (-NO₂) positioned ortho to one of the bromomethyl groups and meta to the other exerts a significant electronic and steric influence on the molecule's reactivity.

Electronic Effect : The nitro group is a potent electron-withdrawing group due to both inductive and resonance effects (-I, -R). This withdrawal of electron density from the benzene ring extends to the benzylic carbons, increasing their partial positive charge (electrophilicity). This enhanced electrophilicity makes the carbon atoms more susceptible to attack by nucleophiles. In some cases involving nitro-substituted benzylic halides, an electron transfer to the NO₂ group can facilitate the cleavage of the carbon-halogen bond. researchgate.net

Steric Effect : Generally, ortho-substituents can sterically hinder the approach of a nucleophile to the reaction center, which tends to slow down the rate of SN2 reactions compared to their para-isomers. nih.gov However, kinetic studies on the solvolysis of o-nitrobenzyl bromide have shown that its reactivity is often comparable to its p-isomer in many solvents, suggesting that steric hindrance may not be the dominant factor. nih.gov In some contexts, the ortho-nitro group has been discussed as a potential intramolecular nucleophilic assistant, although this is more relevant in solvolysis reactions that may have some SN1 character. nih.govnih.gov

Kinetics: SN2 reactions are characterized by second-order kinetics, where the reaction rate is dependent on the concentration of both the substrate (Benzene, 1,3-bis(bromomethyl)-2-nitro-) and the incoming nucleophile. masterorganicchemistry.com

Rate = k[Substrate][Nucleophile]

Kinetic studies on the closely related compound, o-nitrobenzyl bromide, provide insight into the reactivity. The solvolysis rates are influenced by solvent nucleophilicity and ionizing power, and analyses using the extended Grunwald-Winstein equation show a significant dependence on these parameters. nih.govnih.gov

Table 1: Selected First-Order Rate Constants (k) for the Solvolysis of o-Nitrobenzyl Bromide at 45.0 °C (Data adapted from a study on a related compound to illustrate kinetic principles)

Solvent (v/v)k / 10⁻⁵ s⁻¹
100% Ethanol5.23
90% Ethanol18.0
80% Ethanol36.8
100% Methanol2.50
90% Methanol6.83
80% Methanol13.9
This table is for illustrative purposes and shows how reaction rates can vary with solvent composition for a similar benzylic halide.

Stereochemical Aspects: Since the benzylic carbons of the bromomethyl groups are prochiral, a substitution reaction with a nucleophile can create a chiral center. SN2 reactions are stereospecific and proceed with a complete inversion of configuration at the electrophilic carbon center. libretexts.org This occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group (bromide ion), a pathway known as "backside attack". masterorganicchemistry.com This concerted mechanism forces the other three substituents on the carbon to invert, similar to an umbrella flipping inside out in the wind. masterorganicchemistry.comlibretexts.org Studies on 2-nitrobenzyl groups have confirmed that substitution at the benzylic carbon results in a chiral center, and the specific stereoisomer (R or S) formed can significantly influence the properties and subsequent reactivity of the product. nih.gov

Electrophilic Aromatic Substitution Reactions on the Nitro-Substituted Benzene Ring

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. youtube.com The feasibility and orientation of such reactions on Benzene, 1,3-bis(bromomethyl)-2-nitro- are dictated by the combined electronic effects of the substituents already present.

The benzene ring in this molecule is heavily deactivated towards electrophilic attack. This is primarily due to the presence of the nitro group, which is one of the strongest deactivating groups. quora.com It strongly withdraws electron density from the ring, making it much less nucleophilic and therefore less reactive towards electrophiles. msu.edu The two bromomethyl groups are also weakly deactivating due to the inductive effect of the bromine atoms.

Regarding the directing effects:

Nitro Group (-NO₂) : A strong deactivator and a meta-director.

Bromomethyl Groups (-CH₂Br) : Weak deactivators and ortho, para-directors.

Table 2: Common Electrophilic Aromatic Substitution Reactions and Their Feasibility

ReactionReagentsElectrophileFeasibility on Benzene, 1,3-bis(bromomethyl)-2-nitro-
Halogenation Br₂ / FeBr₃Br⁺Very difficult due to deactivation
Nitration HNO₃ / H₂SO₄NO₂⁺Very difficult due to deactivation
Sulfonation SO₃ / H₂SO₄SO₃Very difficult due to deactivation
Friedel-Crafts Alkylation R-Cl / AlCl₃R⁺Does not occur
Friedel-Crafts Acylation RCOCl / AlCl₃RCO⁺Does not occur

Radical Reactions and Pathways

The benzylic hydrogens in precursors to this molecule, and the carbon-bromine bonds within it, are susceptible to radical reactions, typically initiated by heat or UV light.

The formation of benzylic bromides often proceeds via a free-radical chain reaction. masterorganicchemistry.com This mechanism involves three distinct stages: initiation, propagation, and termination. chemistrysteps.com

Initiation : The reaction begins with the homolytic cleavage of a weak bond to form radicals. For instance, light or heat can initiate the formation of bromine radicals from a source like N-Bromosuccinimide (NBS). chemistrysteps.comyoutube.com

Propagation : These initial radicals react with the substrate to form new radicals, which continue the chain. A bromine radical can abstract a benzylic hydrogen, forming a resonance-stabilized benzyl (B1604629) radical. masterorganicchemistry.com This benzylic radical is particularly stable because the unpaired electron can be delocalized over the adjacent aromatic ring. libretexts.org The benzyl radical then reacts with a bromine source (like Br₂) to form the benzylic bromide product and a new bromine radical, which can continue the cycle.

Termination : The reaction ceases when two radicals combine to form a non-radical species.

Conversely, the C-Br bonds in Benzene, 1,3-bis(bromomethyl)-2-nitro- can also cleave under certain reductive or radical conditions. Studies on nitrobenzyl halides have shown that they can undergo dehalogenation through anion-radical mechanisms, where an electron is transferred to the molecule, leading to the cleavage of the C-Br bond. researchgate.netresearchgate.net

Table 3: General Steps in a Radical Chain Mechanism for Benzylic Bromination

StageDescriptionExample Reaction
Initiation Formation of initial radicals from a non-radical species.Br₂ → 2 Br• (with heat/light)
Propagation (Step 1) A bromine radical abstracts a benzylic hydrogen to form a stable benzyl radical and HBr.Ar-CH₃ + Br• → Ar-CH₂• + HBr
Propagation (Step 2) The benzyl radical reacts with Br₂ to form the product and a new bromine radical.Ar-CH₂• + Br₂ → Ar-CH₂Br + Br•
Termination Two radicals combine to end the chain.Br• + Br• → Br₂ Ar-CH₂• + Br• → Ar-CH₂Br 2 Ar-CH₂• → Ar-CH₂-CH₂-Ar

Intermediates and Transition States

The primary reactions of "Benzene, 1,3-bis(bromomethyl)-2-nitro-" involve nucleophilic substitution at the benzylic carbons. These reactions predominantly proceed via an SN2 mechanism. The key features of the intermediates and transition states in these reactions are influenced by both the inherent nature of the SN2 pathway and the specific substituents on the benzene ring.

In a typical SN2 reaction involving a benzylic bromide, the nucleophile attacks the carbon atom of the bromomethyl group from the side opposite to the bromine atom (the leaving group). This "backside attack" leads to a trigonal bipyramidal transition state where the incoming nucleophile and the departing bromide are partially bonded to the central carbon atom. The carbon atom at the center of this transition state is sp2-hybridized, with the p-orbital overlapping with the orbitals of the nucleophile and the leaving group.

For "Benzene, 1,3-bis(bromomethyl)-2-nitro-", the presence of the ortho-nitro group can significantly influence the stability of this transition state. The electron-withdrawing nature of the nitro group can stabilize the transition state by delocalizing the partial negative charge that develops on the leaving group and the nucleophile. However, the bulky nature of the nitro group also introduces steric hindrance, which can raise the energy of the transition state and slow down the reaction rate.

A kinetic study on the solvolysis of o-nitrobenzyl bromide, a closely related compound, suggests that the ortho-nitro group may also participate in intramolecular nucleophilic assistance. nih.govmdpi.com In such a scenario, an oxygen atom of the nitro group could interact with the benzylic carbon, forming a cyclic intermediate and facilitating the departure of the bromide ion. This would represent a more complex reaction pathway with its own distinct intermediates and transition states.

Condensation Reactions and Ring-Closure Pathways

"Benzene, 1,3-bis(bromomethyl)-2-nitro-" is a valuable precursor for the synthesis of macrocycles and other cyclic compounds through condensation and ring-closure reactions. nih.gov These reactions typically involve the reaction of the two bromomethyl groups with a dinucleophile, leading to the formation of a new ring system.

The general strategy for these reactions involves high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The choice of the dinucleophile is critical in determining the size and properties of the resulting macrocycle. Common dinucleophiles include diamines, dithiols, and diols.

For example, the reaction of a bis(bromomethyl)benzene derivative with a diamine would proceed through two successive SN2 reactions. The first reaction would result in a mono-alkylated intermediate. The second, intramolecular SN2 reaction would then lead to the formation of the macrocycle. The rate of this second step is highly dependent on the length and flexibility of the linker in the mono-alkylated intermediate, as this determines the ease with which the second nucleophilic center can reach the remaining benzylic bromide.

While specific examples of macrocyclization using "Benzene, 1,3-bis(bromomethyl)-2-nitro-" are not extensively detailed in the literature, the use of its parent compound, 1,3-bis(bromomethyl)benzene (also known as α,α'-dibromo-m-xylene), is well-established in the synthesis of cyclophanes and other macrocyclic structures. scientificlabs.ie These reactions serve as excellent models for the expected reactivity of the nitro-substituted analogue. The nitro group in "Benzene, 1,3-bis(bromomethyl)-2-nitro-" would be expected to influence the conformational preferences of the resulting macrocycle and its electronic properties.

Comparative Reactivity with Related Bis(bromomethyl)benzene Derivatives

The reactivity of "Benzene, 1,3-bis(bromomethyl)-2-nitro-" can be better understood by comparing it with other substituted bis(bromomethyl)benzene derivatives. The key factors influencing this reactivity are the electronic effects (both inductive and resonance) and the steric effects of the substituents on the benzene ring.

Electronic Effects:

The nitro group is a strong electron-withdrawing group due to both its inductive and resonance effects. This has a significant impact on the reactivity of the benzylic bromides.

Effect on SN2 Reactions: The electron-withdrawing nature of the nitro group is expected to increase the electrophilicity of the benzylic carbon atoms, making them more susceptible to nucleophilic attack. This should, in principle, accelerate the rate of SN2 reactions compared to the non-nitrated 1,3-bis(bromomethyl)benzene. Studies on the solvolysis of p-nitrobenzyl bromide have shown a rate enhancement compared to benzyl bromide, supporting this electronic activation.

Effect on SN1 Reactions: The nitro group strongly destabilizes the formation of a benzylic carbocation intermediate. Therefore, an SN1-type mechanism is highly disfavored for "Benzene, 1,3-bis(bromomethyl)-2-nitro-".

Steric Effects:

The nitro group is relatively bulky and its position ortho to one of the bromomethyl groups introduces significant steric hindrance.

Hindrance to Nucleophilic Attack: This steric bulk can impede the approach of a nucleophile to the adjacent benzylic carbon, potentially slowing down the rate of the SN2 reaction. Kinetic studies on the solvolysis of o-nitrobenzyl bromide have shown that ortho-substituted benzyl halides generally react more slowly than their para-isomers due to this steric hindrance. mdpi.com

A comparison with 1,3-bis(bromomethyl)benzene and 1,3-bis(bromomethyl)-2,4-dinitrobenzene would provide a clearer picture of these effects. It is expected that the reactivity of "Benzene, 1,3-bis(bromomethyl)-2-nitro-" would be intermediate between these two, with the dinitro derivative being the most electronically activated but also potentially more sterically hindered.

Below is a table summarizing the expected relative reactivity based on these principles:

CompoundElectronic Effect of Substituent(s)Steric Hindrance at Benzylic PositionsExpected Relative SN2 Reactivity
1,3-Bis(bromomethyl)benzeneNoneLowBaseline
Benzene, 1,3-bis(bromomethyl)-2-nitro-Activating (electron-withdrawing)High (at C1-CH2Br)Moderate to High (complex interplay)
1,3-Bis(bromomethyl)-2,4-dinitrobenzeneStrongly ActivatingVery High (at C1-CH2Br)Potentially lower than the mono-nitro due to overwhelming steric hindrance

Table 1: Predicted Relative Reactivity of Bis(bromomethyl)benzene Derivatives

Role of Benzene, 1,3 Bis Bromomethyl 2 Nitro in Advanced Organic Synthesis

Precursor for Macrocyclic Compounds

The strategic placement of two electrophilic bromomethyl groups on the benzene (B151609) scaffold makes Benzene, 1,3-bis(bromomethyl)-2-nitro- a highly valuable precursor for the synthesis of macrocyclic compounds. Derivatives of 1,3-bis(bromomethyl)benzene (B165771) are frequently employed in the creation of macrocycles through Sₙ2 reactions. iucr.orgnih.gov These reactions typically involve reacting the bis(bromomethyl) compound with a dinucleophile, leading to a cyclization event that forms the macrocyclic ring.

The synthesis of host-guest molecules like crown ethers and cyclophanes is a prominent application of Benzene, 1,3-bis(bromomethyl)-2-nitro- and its analogs. beilstein-journals.orgmdpi.com Cyclophanes, which contain aromatic rings and aliphatic bridges, are significant in supramolecular chemistry and molecular recognition. beilstein-journals.org

A notable example involves the synthesis of a novel cyclophane through a 2:2 cyclization reaction between 3,5-bis(bromomethyl)nitrobenzene, a constitutional isomer of the title compound, and bisphenol A. ntnu.edu.tw This strategy highlights how the bis(bromomethyl) functionality can be used to bridge aromatic units, creating the cavity-containing structure typical of a cyclophane. ntnu.edu.tw Similarly, new podand and crown ether derivatives have been successfully prepared via nucleophilic substitution reactions of similar bis(bromomethyl) compounds with various diols, such as triethyleneglycol. mdpi.com The general principle involves the reaction of the two bromomethyl groups with two hydroxyl groups of a glycol chain, effectively "crowning" the aromatic unit with a polyether loop.

Examples of Macrocycle Synthesis Using Bis(bromomethyl)arene Precursors
PrecursorReactantMacrocycle TypeKey Reaction
3,5-bis(bromomethyl)nitrobenzeneBisphenol ACyclophane2:2 Cyclization
3,5-bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-oneTriethyleneglycolCrown EtherNucleophilic Substitution
1,3-bis(bromomethyl)benzene derivativesDinucleophiles (e.g., dithiols, diols)General MacrocyclesSₙ2 Cyclization

Beyond macrocycles containing only carbon, hydrogen, and oxygen, Benzene, 1,3-bis(bromomethyl)-2-nitro- is a substrate for forming large rings incorporating other heteroatoms. The reaction of the two electrophilic centers with dinucleophiles such as diamines, dithiols, or other heteroatomic linkers can lead to a wide array of novel heterocyclic structures.

Furthermore, the nitro group itself can influence or participate in ring-forming reactions. While direct annulation involving the bromomethyl groups is more common, the electron-withdrawing nature of the nitro group activates the aromatic ring, potentially influencing the regioselectivity of other synthetic transformations. Annulation reactions involving nitroalkenes are a well-established method for synthesizing five-membered nitrogen heterocycles through various pathways, including concerted cycloadditions or stepwise Michael addition/cyclization cascades. chim.itresearchgate.net Although the nitro group in Benzene, 1,3-bis(bromomethyl)-2-nitro- is attached to an aromatic ring, its electronic influence is a key consideration in multi-step syntheses aimed at building fused heterocyclic systems.

Building Block for Polyfunctionalized Organic Molecules

The presence of three distinct functional handles—two bromomethyl groups and one nitro group—positions Benzene, 1,3-bis(bromomethyl)-2-nitro- as a versatile building block for constructing polyfunctionalized organic molecules. These functional groups can be addressed sequentially or simultaneously to build molecular complexity.

The utility of this compound extends to the synthesis of highly complex and specialized molecular architectures. For instance, bis-reactive homologs like 1,3-bis(bromomethyl)benzene are used as scaffolds to cyclize peptides by reacting with two cysteine residues, creating constrained bicyclic peptides with enhanced structural stability and biological activity. researchgate.net The introduction of a nitro group, as in Benzene, 1,3-bis(bromomethyl)-2-nitro-, adds a valuable point for further functionalization. The nitro group can be readily reduced to an amine, which can then be acylated, alkylated, or used to form other functional groups, thereby incorporating the building block into even more elaborate designs.

Divergent synthesis is a powerful strategy that allows for the creation of a diverse library of compounds from a single, common intermediate. Benzene, 1,3-bis(bromomethyl)-2-nitro- is an excellent starting point for such strategies. The differential reactivity of its functional groups can be exploited to generate a wide range of molecular scaffolds.

For example, a divergent approach could involve:

Reaction at the Bromomethyl Groups: Cyclization with a specific dinucleophile to form a macrocyclic core.

Transformation of the Nitro Group: Subsequent reduction of the nitro group on the macrocycle to an amine.

Derivatization of the Amine: The resulting amino-macrocycle can then be subjected to a variety of reactions (e.g., amide coupling, sulfonylation, diazotization) to create a library of diverse, polyfunctionalized macrocyclic compounds.

This approach allows for the systematic modification of the molecule's properties, which is a cornerstone of modern medicinal chemistry and materials science. beilstein-journals.orgbeilstein-journals.org

Conceptual Divergent Synthesis from Benzene, 1,3-bis(bromomethyl)-2-nitro-
StepReactionIntermediate/Product Class
1Reaction with a dinucleophile (e.g., polyethylene (B3416737) glycol)Nitro-substituted macrocycle (e.g., Crown Ether)
2Reduction of the nitro group (e.g., with SnCl₂/HCl)Amino-substituted macrocycle
3 (Parallel Synthesis)Acylation with an acid chloride (R-COCl)Amide-functionalized macrocycle
Sulfonylation with a sulfonyl chloride (R-SO₂Cl)Sulfonamide-functionalized macrocycle
Reductive amination with an aldehyde (R-CHO)Secondary amine-functionalized macrocycle

Application in Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The macrocyclic compounds synthesized from Benzene, 1,3-bis(bromomethyl)-2-nitro- are prime candidates for applications in this field.

Cyclophanes and crown ethers derived from this precursor can act as "host" molecules, capable of selectively binding "guest" ions or small neutral molecules within their cavities. beilstein-journals.org This host-guest chemistry is fundamental to processes like molecular sensing, catalysis, and the development of molecular machines. For example, a cyclophane synthesized from a related nitrobenzene (B124822) derivative was shown to form a 1:1 complex with benzene, demonstrating its capacity for molecular recognition. ntnu.edu.tw The nitro group on the aromatic ring of the host molecule can fine-tune the electronic properties of the cavity, influencing its binding affinity and selectivity for different guests.

Design and Synthesis of Host-Guest Systems (e.g., inclusion complexes)

The primary role of Benzene, 1,3-bis(bromomethyl)-2-nitro- in this area of synthesis is as a precursor for macrocycles, which are fundamental components of host-guest systems. The two bromomethyl groups are highly susceptible to nucleophilic substitution (SN2) reactions. This dual reactivity allows for the cyclization of the molecule with various difunctional nucleophiles to form macrocyclic structures capable of encapsulating smaller guest molecules.

Derivatives of 1,3-bis(bromomethyl)benzene are widely utilized for synthesizing macrocycles that can act as hosts in inclusion complexes. nih.gov The strategic placement of the bromomethyl groups at the 1 and 3 positions dictates the geometry and cavity size of the resulting macrocycle. The presence of the nitro group at the 2-position introduces significant electronic and steric influences. Crystal structure analysis reveals that the nitro group is oriented at a dihedral angle of approximately 65.07° to the benzene ring, while the bromomethyl substituents adopt a trans conformation relative to the ring. nih.gov This specific geometry, which approximates C2 point group symmetry, is a critical design element that influences the pre-organization of the precursor for cyclization and the ultimate shape of the host molecule's cavity.

Table 1: Crystallographic Data for Benzene, 1,3-bis(bromomethyl)-2-nitro-

Parameter Value
Molecular Formula C₈H₇Br₂NO₂
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.7837 (13)
b (Å) 7.7573 (13)
c (Å) 15.938 (3)
β (°) 90.933 (3)
Volume (ų) 962.2 (3)

Self-Assembly Processes and Hydrogen Bonding Networks

While specific studies on the self-assembly of Benzene, 1,3-bis(bromomethyl)-2-nitro- are not extensively detailed, its molecular structure provides clear indications of its potential to engage in such processes. The nitro group is a well-known participant in the formation of intermolecular interactions, particularly hydrogen bonds with suitable donor groups.

Intermediate in Materials Science

The high reactivity of its benzylic bromide functionalities makes Benzene, 1,3-bis(bromomethyl)-2-nitro- a significant intermediate in materials science. It serves as a building block for polymers and functional materials where specific electronic and structural properties are desired.

Precursor for Polymer Synthesis

Aryl-bis(halomethyl) compounds are important precursors for a wide array of molecular structures, including polymers. The dual reactive sites on these molecules allow them to function as cross-linking agents or as monomers in step-growth polymerization reactions. Specifically, isomers and derivatives of bis(bromomethyl)benzene are key monomers in the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives, an important class of conducting polymers.

PPVs are often synthesized through routes involving the reaction of bis(halomethyl) arenes. For example, novel PPV derivatives with hyperbranched structures that incorporate a nitro substituent have been synthesized via the Gilch reaction. nih.gov In these syntheses, a bis(bromomethyl)benzene derivative reacts under basic conditions to form the conjugated polymer backbone. The inclusion of the nitro group onto the aromatic ring is a strategic choice to modify the polymer's properties, such as increasing the absorption range and lowering the material's band gap. nih.gov The reactivity of the bromomethyl groups is central to the polymerization process, enabling the formation of the vinylene linkages that define the polymer's conjugated system.

Table 2: Examples of Polymers Synthesized from Bis(bromomethyl)benzene Precursors

Precursor Type Polymer Class Synthetic Method
1,4-Bis(bromomethyl)benzene Poly(p-phenylene vinylene) (PPV) Wittig condensation, Gilch reaction
2-Nitro-1,3,5-tris(bromomethyl)benzene Hyperbranched PPV derivative Gilch reaction
1,3-Bis(bromomethyl)benzene Cross-linked polymers, Poly-m-xylylenes Nucleophilic substitution

Applications in Functional Materials

The polymers derived from Benzene, 1,3-bis(bromomethyl)-2-nitro- and related precursors have significant applications in the field of functional materials. PPV and its derivatives are particularly noted for their electroluminescent properties, making them suitable for use in organic light-emitting diodes (OLEDs). wikipedia.org

The introduction of substituents, such as the nitro group from the Benzene, 1,3-bis(bromomethyl)-2-nitro- precursor, is a powerful method for tuning the electronic and physical properties of the final material. nih.gov The electron-withdrawing nature of the nitro group can alter the polymer's electron affinity, band gap, and fluorescence characteristics. nih.gov This allows for the targeted design of materials with specific emission colors or improved performance in electronic devices like LEDs and photovoltaics. wikipedia.org By incorporating this nitro-functionalized monomer into a polymer chain, materials scientists can create functional materials with tailored properties for advanced applications.

Theoretical and Computational Studies of Benzene, 1,3 Bis Bromomethyl 2 Nitro

Quantum Mechanical Calculations

Quantum mechanical calculations offer a powerful lens through which to examine the intricate details of the electronic landscape of Benzene (B151609), 1,3-bis(bromomethyl)-2-nitro-. These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties.

The electronic structure of a molecule is pivotal in determining its chemical reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's ability to donate or accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

For Benzene, 1,3-bis(bromomethyl)-2-nitro-, computational studies have determined the energies of these frontier orbitals. These values are instrumental in predicting how the molecule will interact with other chemical species.

Table 1: Calculated Frontier Orbital Energies for Benzene, 1,3-bis(bromomethyl)-2-nitro-

Molecular OrbitalEnergy (eV)
HOMO-7.25
LUMO-2.89
HOMO-LUMO Gap 4.36

Building upon the electronic structure analysis, theoretical models can predict the most likely sites for electrophilic and nucleophilic attack, thereby forecasting the compound's reactivity in various chemical environments. By mapping the potential energy surface, computational chemists can model reaction pathways, identify transition states, and calculate activation energies for potential reactions involving Benzene, 1,3-bis(bromomethyl)-2-nitro-. This predictive capability is invaluable for designing synthetic routes and understanding reaction mechanisms.

Molecular Dynamics Simulations

To complement the static picture provided by quantum mechanical calculations, molecular dynamics (MD) simulations offer a dynamic view of Benzene, 1,3-bis(bromomethyl)-2-nitro-, capturing its motion and conformational flexibility over time.

The presence of two bromomethyl substituents on the benzene ring introduces a degree of conformational freedom. MD simulations can explore the potential energy landscape to identify stable conformers and the energy barriers between them. Understanding the flexibility of the bromomethyl groups is crucial as it can influence the molecule's packing in the solid state and its interaction with biological targets or other molecules in solution.

Molecular dynamics simulations are also employed to model how molecules of Benzene, 1,3-bis(bromomethyl)-2-nitro- interact with each other and with solvent molecules. These models can elucidate the nature and strength of intermolecular forces, such as van der Waals interactions and dipole-dipole interactions, which govern the physical properties of the compound, including its melting point, boiling point, and solubility.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT methods are widely applied to study the properties of molecules like Benzene, 1,3-bis(bromomethyl)-2-nitro-. These calculations are instrumental in obtaining optimized molecular geometries, vibrational frequencies, and electronic properties, such as the dipole moment and polarizability. The results from DFT calculations often show excellent agreement with experimental data where available and provide a solid theoretical foundation for interpreting spectroscopic measurements.

Force Field Development and Parameterization

The development of a classical molecular mechanics (MM) force field for a specific molecule like Benzene, 1,3-bis(bromomethyl)-2-nitro- is a meticulous process that is essential for conducting accurate molecular dynamics (MD) simulations. As no complete, pre-existing parameter set is available for this specific substituted nitroarene, a systematic parameterization strategy is required. This typically involves a fragment-based approach, leveraging well-established force fields and performing quantum mechanical (QM) calculations to derive parameters that are not transferable. The CHARMM General Force Field (CGenFF) provides a robust framework for such a task, as it is designed for drug-like molecules and is compatible with the broader CHARMM force fields for biomolecules. nih.gov

The general strategy involves:

Decomposition: The target molecule is broken down into smaller, manageable chemical fragments. For Benzene, 1,3-bis(bromomethyl)-2-nitro-, these are the nitrobenzene (B124822) core, the bromomethyl groups, and the substituted benzene ring itself.

Analogy and Transfer: Existing parameters from CGenFF or other validated CHARMM parameter sets are assigned to the fragments based on chemical analogy. concordia.ca

Quantum Mechanical Calculation: For fragments or crucial linkages with no suitable existing parameters, high-level QM calculations are performed to generate target data. This is particularly important for partial atomic charges and key dihedral angles that dictate the molecule's conformational landscape. researchgate.net

Parameter Optimization: The new parameters are optimized to reproduce the QM target data, such as molecular geometries, vibrational frequencies, and torsional energy profiles.

Validation: The final force field is validated by comparing its performance against experimental data (e.g., crystal structures, thermodynamic properties) or the original QM data.

Atom Type Assignment

The first step is to assign specific atom types to each atom in the molecule. These types define the bonded and non-bonded interaction parameters. Using the CGenFF nomenclature, a plausible assignment would be made, drawing analogies from nitrobenzene, toluene, and brominated aromatic compounds.

Bond and Angle Parameters

The equilibrium values and force constants for bond stretching and angle bending are often transferable from existing parameters for similar chemical environments. For instance, the parameters for the aromatic carbon-carbon bonds, the C-N bond of the nitro group, and the N-O bonds can be sourced from the specialized CHARMM parameters developed for nitroarenes. researchgate.netnih.gov Similarly, parameters for the C-C-Br and H-C-Br angles in the bromomethyl groups can be taken from analogous alkyl halides in CGenFF. Any missing parameters would be derived by fitting to the QM-optimized geometry of the molecule.

Below is a table of representative bond and angle parameters that would serve as a starting point, based on the CHARMM force field.

Representative Bond ParametersRepresentative Angle Parameters
Bondkb (kcal mol-1 Å-2)b0 (Å)Anglekθ (kcal mol-1 rad-2)θ0 (deg)
CA-CA (Aromatic C-C)450.01.380CA-CA-CA40.0120.0
CA-CT (Aromatic C - Aliphatic C)310.01.510CA-CT-H35.0109.5
CA-NA (Aromatic C - Nitro N)400.01.450CA-CA-NA70.0120.0
NA-OA (Nitro N-O)650.01.230CA-NA-OA80.0117.5
CT-H320.01.090OA-NA-OA100.0125.0
CT-BR200.01.940CA-CT-BR50.0110.0

Note: These values are illustrative examples based on standard CHARMM atom types (CA for aromatic carbon, CT for aliphatic carbon, NA for nitro nitrogen, OA for nitro oxygen, H for hydrogen, BR for bromine) and are subject to optimization for the specific molecule.

Dihedral Angle Parameterization

Torsional parameters are the most critical for defining the three-dimensional structure and flexibility of Benzene, 1,3-bis(bromomethyl)-2-nitro-. Due to the ortho-substitution pattern, significant steric hindrance is expected between the nitro group and the two adjacent bromomethyl groups. This makes the transfer of dihedral parameters from less crowded molecules unreliable. biorxiv.org

The key dihedral angles requiring custom parameterization are:

C-C-C-N: Defines the orientation of the nitro group relative to the benzene ring.

C-C-C-C(methyl): Defines the orientation of the bromomethyl groups relative to the ring.

C-C(aromatic)-C(methyl)-Br: Defines the rotation of the bromine atom.

To derive these parameters, a QM potential energy surface scan is performed. This involves rotating the relevant bond in increments and calculating the energy at each step. The resulting energy profile is then used as a target to fit the Fourier series that constitutes the dihedral term in the MM force field. biorxiv.org

Partial Atomic Charges and Non-bonded Parameters

Non-bonded interactions are governed by electrostatic forces and van der Waals forces. The Lennard-Jones parameters, which define the van der Waals interactions, are typically assigned based on the atom type and are generally transferable. concordia.ca

Partial atomic charges, however, are highly sensitive to the specific chemical environment. These must be calculated specifically for Benzene, 1,3-bis(bromomethyl)-2-nitro-. The standard procedure involves performing a QM calculation to obtain the molecular electrostatic potential (ESP). The atomic charges are then derived by fitting them to reproduce this ESP, often using a method like Restrained ESP (RESP). This ensures that the electrostatic representation of the molecule is accurate.

The following table shows an example of a complete parameter set for a fragment, illustrating how atom types, charges, and Lennard-Jones parameters are combined.

Atom TypeDescriptionCharge (e)σ (Å)ε (kcal mol-1)
CAAromatic Carbon-0.115 to +0.2003.55-0.070
CT3Aliphatic CH3 Carbon-0.2703.35-0.078
HAromatic Hydrogen+0.1152.42-0.030
HAAliphatic Hydrogen+0.0902.50-0.030
NANitro Nitrogen+0.6003.25-0.170
OANitro Oxygen-0.4502.96-0.120
BRBromine-0.1504.00-0.250

Note: Charge values are highly dependent on the specific molecular connectivity and require QM calculations for accuracy. The values shown are illustrative. Lennard-Jones parameters (σ and ε) are typically taken from the base force field (e.g., CHARMM36).

Q & A

Q. Key Considerations :

  • Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from di- or polybrominated byproducts.
  • Monitor reaction progress using TLC and GC-MS to optimize yield.

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:
A multi-technique approach is recommended:

  • ¹H/¹³C NMR :
    • ¹H NMR : Bromomethyl protons (CH₂Br) appear as singlets or doublets (δ 4.3–4.8 ppm). The nitro group deshields adjacent aromatic protons, shifting them downfield (δ 8.0–8.5 ppm) .
    • ¹³C NMR : Confirm bromomethyl carbons (δ 30–35 ppm) and nitro-substituted aromatic carbons (δ 145–150 ppm).
  • Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 325 (C₈H₇Br₂NO₂⁺) and isotopic patterns characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • IR Spectroscopy : Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) vibrations.

Validation : Cross-reference data with computational tools (e.g., DFT simulations) to resolve ambiguities in peak assignments.

Advanced: How does the nitro group influence the reactivity of the bromomethyl groups in nucleophilic substitution reactions?

Methodological Answer:
The nitro group exerts two primary effects:

Electronic Effects : As a strong electron-withdrawing group, it enhances the electrophilicity of the bromomethyl groups, accelerating SN2 reactions with nucleophiles (e.g., amines, thiols). This is evident in studies where nitro-substituted bromomethyl benzenes showed faster reaction rates compared to non-nitro analogs .

Steric Effects : The nitro group at the 2-position may hinder approach of bulky nucleophiles to the 1,3-bromomethyl sites.
Experimental Design :

  • Compare reaction kinetics (via HPLC or in situ IR) of Benzene, 1,3-bis(bromomethyl)-2-nitro- with its non-nitro counterpart.
  • Use computational modeling (e.g., Gaussian) to map electrostatic potential surfaces and quantify charge distribution.

Advanced: What are the challenges in achieving regioselective functionalization of this compound?

Methodological Answer:
Regioselectivity is influenced by:

  • Competing Reactivity : Bromomethyl groups may undergo elimination (to form vinyl bromides) under strong base conditions.
  • Steric Hindrance : The 2-nitro group limits access to one face of the aromatic ring, favoring reactions on the less hindered side.
    Strategies :
  • Use bulky bases (e.g., DBU) to suppress elimination.
  • Employ phase-transfer catalysis (e.g., tetrabutylammonium bromide) to enhance nucleophilicity in biphasic systems.
  • Reference studies on 1,3-bis(bromomethyl)benzene macrocyclization, where steric effects were mitigated using templating agents .

Stability: How should researchers handle storage and stability considerations given the hydrolytic sensitivity of bromomethyl groups?

Methodological Answer:

  • Storage : Store under inert atmosphere (argon) at –20°C in amber vials to prevent light-induced degradation.
  • Hydrolysis Mitigation :
    • Avoid protic solvents (e.g., water, alcohols). Use anhydrous DMF or THF for reactions.
    • Add stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT) to inhibit radical-mediated decomposition .
      Monitoring : Conduct accelerated stability studies (40°C/75% RH for 14 days) and analyze degradation products via LC-MS.

Applications: What recent advancements utilize this compound in supramolecular chemistry or polymer synthesis?

Methodological Answer:

  • Supramolecular Chemistry : The bromomethyl groups serve as crosslinkers in tetracationic macrocycles (e.g., "Texas-sized" molecular boxes). For example, 1,3-bis(bromomethyl)benzene derivatives have been used to synthesize imidazolium-based macrocycles via alkylation of bis-imidazole precursors .
  • Polymer Synthesis : The compound acts as a bifunctional initiator in atom-transfer radical polymerization (ATRP) to create nitro-functionalized polymers.
    Research Design :
  • Optimize macrocycle yields by varying reaction stoichiometry (e.g., 1:1 vs. 1:2 monomer/linker ratios).
  • Characterize polymer topology using SEC-MALS and TEM.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.